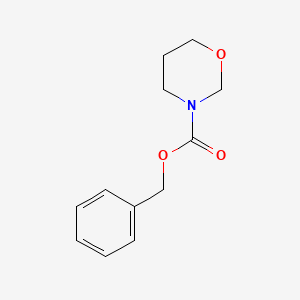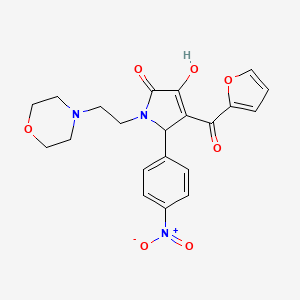
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21N3O7 and its molecular weight is 427.413. The purity is usually 95%.
BenchChem offers high-quality 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound's structural components, including furan and pyrrole rings, are key subjects in synthetic chemistry. Research has demonstrated various methods for synthesizing heterocyclic compounds that share similarities with the target compound. For instance, the synthesis of azuleno[1,2-b]pyrrole and its furan analogs involves reactions that could be foundational for synthesizing complex molecules like the one (Fujimori et al., 1986). Additionally, the synthesis of furans through silver-catalyzed processes highlights advanced methods for creating highly substituted furan products, which could relate to the furan component of the target molecule (Palisse & Kirsch, 2014).
Reactions and Mechanistic Studies
Understanding the reactions of furan and pyrrole derivatives, especially with nitro groups, is essential for grasping potential applications of the compound. Nitro derivatives of pyrrole and furan have been analyzed for their gas-phase basicity, revealing insights into their reactivity and interaction patterns, which could inform the functionalization or reaction behavior of the target compound (Esseffar et al., 2002). Moreover, the interaction of 3H-furan-2-ones with aminophenyl methanol provides a basis for understanding nucleophilic attacks and reaction mechanisms involving similar structures (Amalʼchieva et al., 2022).
Computational Studies and Molecular Design
Computational studies offer insights into the molecular design and electronic properties of complex organic compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, including quantum chemical calculations, which could be analogous to understanding the electronic structure and reactivity of the compound (Singh, Rawat, & Sahu, 2014).
Mesomorphic Behavior and Materials Science
Exploring the mesomorphic behavior of compounds containing furan and nitrophenyl groups can reveal potential applications in materials science. New mesogens derived from furan rings have been synthesized and characterized, displaying liquid crystalline phases. This research could indicate the utility of the compound in forming materials with specific optical or electronic properties (Abdulnabi et al., 2020).
Propriétés
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7/c25-19(16-2-1-11-31-16)17-18(14-3-5-15(6-4-14)24(28)29)23(21(27)20(17)26)8-7-22-9-12-30-13-10-22/h1-6,11,18,26H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFNGPJEYVLQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)
![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)
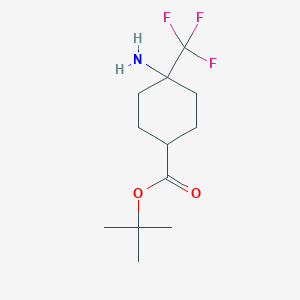
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2668368.png)

![1-[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2668371.png)
![N~5~-benzyl-2-{2-[(3,4-dimethylbenzyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2668373.png)
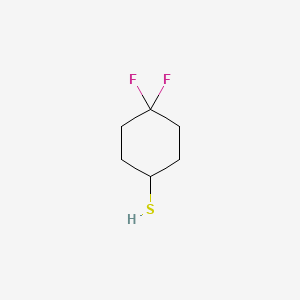
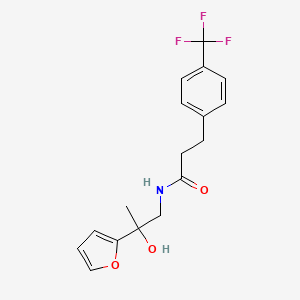
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
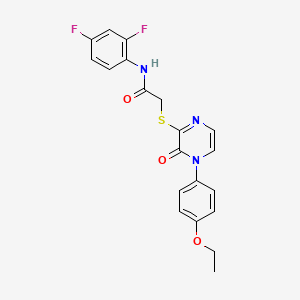
![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)
![N-(3,4-dichlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2668382.png)
